molecular formula C20H22ClN3O2 B253080 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B253080
M. Wt: 371.9 g/mol
InChI Key: YGZSSORAIKQPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is currently being investigated for its therapeutic potential in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the inhibition of BTK, which is a key signaling molecule involved in the proliferation and survival of cancer cells. By inhibiting BTK, this compound can effectively suppress the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of cytokines, which are involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potent inhibitory activity against BTK. This compound can effectively inhibit the growth and spread of cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its therapeutic potential.

Future Directions

There are several future directions that can be explored in the scientific research of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide. One potential direction is the development of new cancer therapies that utilize this compound as a key component. Another potential direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further research can be conducted to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then reacted with 4-chloroaniline to obtain the final compound.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide has shown promising results in various scientific research studies. This compound has been found to exhibit potent inhibitory activity against various kinases, including BTK, which plays a critical role in the development of cancer.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)23-10-12-24(13-11-23)19-8-6-18(7-9-19)22-20(26)14-16-2-4-17(21)5-3-16/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

YGZSSORAIKQPBR-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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